Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate
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Overview
Description
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate is a chemical compound with the molecular formula C10H12FNO2 It is characterized by the presence of a pyridine ring substituted with a fluorine atom and a methyl group, along with an ethyl ester functional group
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a unique way, leading to specific changes .
Biochemical Pathways
It’s known that many compounds of this type can have wide-ranging effects on various biochemical pathways .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
Many compounds of this type can have significant effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate typically involves the esterification of 2-(5-fluoro-6-methyl-2-pyridyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-fluoro-6-methyl-2-pyridyl)acetic acid.
Reduction: Formation of 2-(5-fluoro-6-methyl-2-pyridyl)ethanol.
Substitution: Formation of various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-fluoropyridin-2-yl)acetate
- Methyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate
- Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate
Uniqueness
This compound is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-5-9(11)7(2)12-8/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGBQCQAVBVDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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